1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Overview
Description
1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method involves the use of a benzyl halide and a naphthalene derivative in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the spiro compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1’-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The spirocyclic structure may allow for unique interactions with these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-2-methylindol-3-yl-spiro(1H-isobenzofuran-3,4’-piperidine)-1’-yl-methanone: Another spirocyclic compound with different substituents, leading to different properties and applications.
Uniqueness
1’-Benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of the benzyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21/h1-5,7-9,11H,6,10,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDCBJPLHBPJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241828 | |
Record name | 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95417-67-7 | |
Record name | 3,4-Dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95417-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 687384 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095417677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-687384 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE9K68QA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.